molecular formula C13H12O3S B2663434 2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid CAS No. 1485576-77-9

2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid

Cat. No.: B2663434
CAS No.: 1485576-77-9
M. Wt: 248.3
InChI Key: WVIHSLRTISRKOA-UHFFFAOYSA-N
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Description

2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a phenyl ring via a sulfanyl (thioether) linkage. The phenyl ring is further connected to an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.

    Thioether Formation: The furan ring is then linked to a phenyl ring through a thioether bond.

    Acetic Acid Attachment:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: Reduction reactions can modify the sulfanyl linkage or other functional groups on the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the furan ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Catalysts: Palladium on carbon (Pd/C) and other metal catalysts are often used to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying various biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anti-inflammatory agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The furan ring and sulfanyl linkage play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body . Further research is needed to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar chemical properties.

    Phenylacetic acid: Lacks the furan ring but shares the acetic acid moiety.

    Thiophenylacetic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness

2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid is unique due to its combination of a furan ring, a phenyl ring, and a sulfanyl linkage, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[4-(furan-2-ylmethylsulfanyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c14-13(15)8-10-3-5-12(6-4-10)17-9-11-2-1-7-16-11/h1-7H,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIHSLRTISRKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485576-77-9
Record name 2-(4-{[(furan-2-yl)methyl]sulfanyl}phenyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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